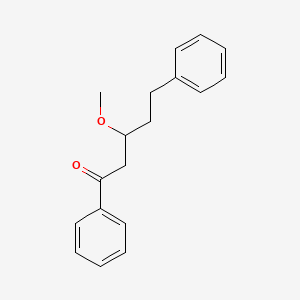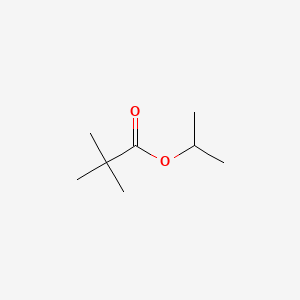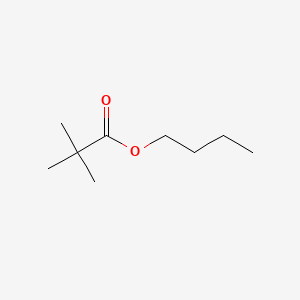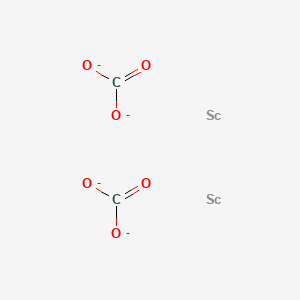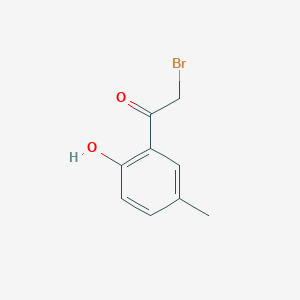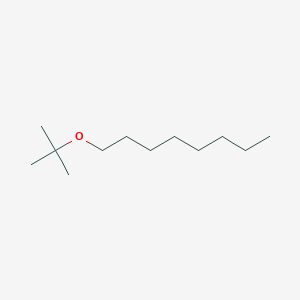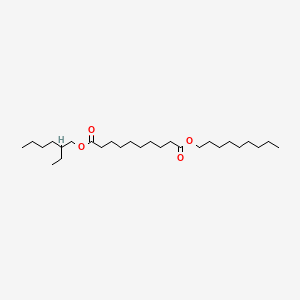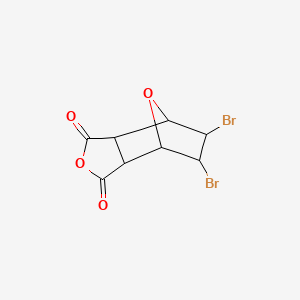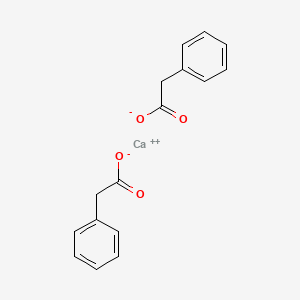
Calcium bis(phenylacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(phenylacetate) is an organic compound with the molecular formula C16H14CaO4 It is a calcium salt of phenylacetic acid, where two phenylacetate anions are coordinated to a single calcium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium bis(phenylacetate) can be synthesized through the reaction of calcium hydroxide with phenylacetic acid. The reaction typically involves dissolving calcium hydroxide in water and then adding phenylacetic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium bis(phenylacetate) and water as a byproduct.
Industrial Production Methods
In industrial settings, the production of calcium bis(phenylacetate) may involve more efficient and scalable methods. One such method includes the use of calcium chloride and sodium phenylacetate in an aqueous medium. The reaction proceeds with the precipitation of calcium bis(phenylacetate), which can then be filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(phenylacetate) undergoes various chemical reactions, including:
Oxidation: The phenylacetate moiety can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can convert the phenylacetate group to phenylethanol derivatives.
Substitution: The phenylacetate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenylacetates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethanol derivatives.
Substitution: Substituted phenylacetates.
Aplicaciones Científicas De Investigación
Calcium bis(phenylacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phenylacetate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of calcium bis(phenylacetate) involves its interaction with various molecular targets and pathways. In biological systems, the phenylacetate moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: A precursor to calcium bis(phenylacetate) with similar chemical properties.
Calcium acetate: Another calcium salt with different applications and properties.
Sodium phenylacetate: A sodium salt of phenylacetic acid with distinct solubility and reactivity.
Uniqueness
Calcium bis(phenylacetate) is unique due to its dual coordination of phenylacetate anions to a single calcium cation. This coordination imparts specific chemical and physical properties that differentiate it from other similar compounds. Its applications in various fields, including its potential biological activities and industrial uses, highlight its versatility and importance.
Propiedades
Número CAS |
52009-49-1 |
|---|---|
Fórmula molecular |
C8H8CaO2 |
Peso molecular |
176.23 g/mol |
Nombre IUPAC |
calcium;2-phenylacetate |
InChI |
InChI=1S/C8H8O2.Ca/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10); |
Clave InChI |
JDICLWMEMJDYQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Ca+2] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)O.[Ca] |
| 52009-49-1 | |
Números CAS relacionados |
103-82-2 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


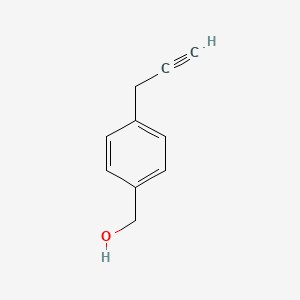
![6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3053130.png)

![O-[(3-chloro-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B3053133.png)
